Methyl 3,23-O-isopropylideneasiatate
Description
Methyl 3,23-O-isopropylideneasiatate is a semisynthetic derivative of asiatic acid, a pentacyclic triterpenoid widely studied for its pharmacological properties. This compound features two structural modifications: (1) a methyl esterification at the carboxylic acid group (C-28) and (2) an isopropylidene ketal protecting group at the 3- and 23-hydroxyl positions. These modifications enhance stability and alter physicochemical properties, making it advantageous for synthetic and bioavailability studies.
Properties
CAS No. |
19533-98-3 |
|---|---|
Molecular Formula |
C34H54O5 |
Molecular Weight |
542.801 |
InChI |
InChI=1S/C34H54O5/c1-20-12-15-34(28(36)37-9)17-16-32(7)22(26(34)21(20)2)10-11-25-30(5)18-23(35)27-31(6,19-38-29(3,4)39-27)24(30)13-14-33(25,32)8/h10,20-21,23-27,35H,11-19H2,1-9H3/t20-,21+,23-,24-,25-,26+,27+,30+,31+,32-,33-,34+/m1/s1 |
InChI Key |
VAIJHUIHWZDTEZ-TWXGOCSMSA-N |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C6C5(COC(O6)(C)C)C)O)C)C)C2C1C)C)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in Diterpene/Triterpene Esters
Methyl esters of diterpenic or triterpenic acids are common in natural product chemistry. Key analogues include:

Key Observations :
- The target compound’s triterpene backbone (vs.
- The isopropylidene group distinguishes it from unprotected methyl asiaticate, reducing hydrogen-bonding capacity and altering solubility.
Physicochemical Properties
Hypothetical comparisons based on structural trends:
Notes:
- Reduced polarity may enhance bioavailability but complicate aqueous solubility.
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